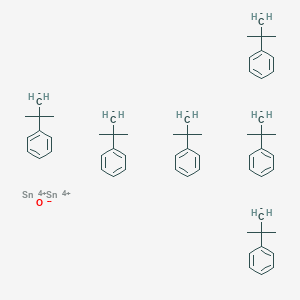
2-Methanidylpropan-2-ylbenzene;oxygen(2-);tin(4+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methanidylpropan-2-ylbenzene;oxygen(2-);tin(4+) is a complex organometallic compound that combines organic and inorganic elements
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanidylpropan-2-ylbenzene;oxygen(2-);tin(4+) typically involves the reaction of 2-Methanidylpropan-2-ylbenzene with a tin(IV) reagent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used include diethyl ether and tetrahydrofuran (THF), which help to stabilize the intermediate compounds formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as distillation and recrystallization to obtain the final product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methanidylpropan-2-ylbenzene;oxygen(2-);tin(4+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin(IV) oxide derivatives.
Reduction: Reduction reactions can convert the tin(IV) center to tin(II).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various organotin compounds, which can be further utilized in different chemical processes.
Applications De Recherche Scientifique
2-Methanidylpropan-2-ylbenzene;oxygen(2-);tin(4+) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 2-Methanidylpropan-2-ylbenzene;oxygen(2-);tin(4+) involves its interaction with molecular targets such as enzymes and receptors. The tin(IV) center can coordinate with various ligands, influencing the compound’s reactivity and biological activity. The pathways involved include oxidative stress modulation and enzyme inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-phenylpropylmagnesium chloride: Similar in structure but contains magnesium instead of tin.
1-Methyl-4-propan-2-ylbenzene: Contains a similar benzene ring structure but lacks the tin component.
Uniqueness
2-Methanidylpropan-2-ylbenzene;oxygen(2-);tin(4+) is unique due to the presence of the tin(IV) center, which imparts distinct chemical and biological properties compared to its magnesium and purely organic counterparts.
Propriétés
Formule moléculaire |
C60H78OSn2 |
|---|---|
Poids moléculaire |
1052.7 g/mol |
Nom IUPAC |
2-methanidylpropan-2-ylbenzene;oxygen(2-);tin(4+) |
InChI |
InChI=1S/6C10H13.O.2Sn/c6*1-10(2,3)9-7-5-4-6-8-9;;;/h6*4-8H,1H2,2-3H3;;;/q6*-1;-2;2*+4 |
Clé InChI |
QEVPQNLXIQMSCY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)([CH2-])C1=CC=CC=C1.CC(C)([CH2-])C1=CC=CC=C1.CC(C)([CH2-])C1=CC=CC=C1.CC(C)([CH2-])C1=CC=CC=C1.CC(C)([CH2-])C1=CC=CC=C1.CC(C)([CH2-])C1=CC=CC=C1.[O-2].[Sn+4].[Sn+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















